molecular formula C18H19N3O3S B10896713 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10896713
M. Wt: 357.4 g/mol
InChI Key: BGUARSCGMHBTEI-UHFFFAOYSA-N
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Description

N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring and a naphthylsulfonyl group

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C18H19N3O3S/c1-21-13-14(12-20-21)11-19-18(22)8-9-25(23,24)17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10,12-13H,8-9,11H2,1H3,(H,19,22)

InChI Key

BGUARSCGMHBTEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the naphthylsulfonyl group. One common method involves the use of a Buchwald–Hartwig arylamination reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine . This reaction is followed by a nucleophilic aromatic substitution to introduce the naphthylsulfonyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the naphthylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyrazole ring .

Scientific Research Applications

N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and naphthylsulfonyl-containing molecules. Examples include:

Uniqueness

What sets N1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE apart is its unique combination of a pyrazole ring and a naphthylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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